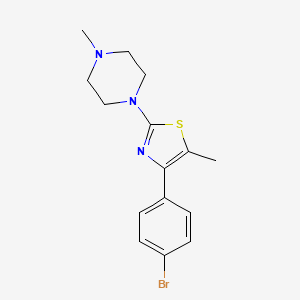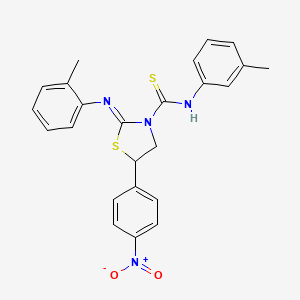
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole, also known as BPT, is a thiazole derivative that has been extensively studied for its potential use in various scientific applications. This compound has shown promising results in several research studies, making it an important topic of discussion in the scientific community.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in lab experiments is its relatively simple synthesis method. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is also relatively stable and can be stored for long periods of time. However, one limitation of using 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in lab experiments is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole. One area of research is the development of new derivatives of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole that may have improved efficacy and fewer side effects. Another area of research is the investigation of the potential use of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole and its potential use in various scientific applications.
Conclusion
In conclusion, 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is a thiazole derivative that has shown promising results in several research studies. It has potential use in the treatment of cancer and neurological disorders. The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is relatively simple, and it has several advantages for use in lab experiments. However, more research is needed to fully understand the mechanism of action of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole and its potential use in various scientific applications.
Métodos De Síntesis
The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole involves the condensation of 4-bromoacetophenone and 2-amino-5-methylthiazole in the presence of a base. The resulting compound is then reacted with 4-methylpiperazine to form 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole. The synthesis of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole is in the field of cancer research. 4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole has also been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3S/c1-11-14(12-3-5-13(16)6-4-12)17-15(20-11)19-9-7-18(2)8-10-19/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUINLWJWVQGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2CCN(CC2)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-5-methyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7534658.png)
![3-[2-Oxo-2-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7534662.png)
![N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)
